molecular formula C9H12ClNO2 B12085324 2-Chloro-5-(dimethoxymethyl)aniline

2-Chloro-5-(dimethoxymethyl)aniline

Cat. No.: B12085324
M. Wt: 201.65 g/mol
InChI Key: CWSGRCNISCSLEJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a dimethoxymethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dimethoxymethyl)aniline typically involves the chlorination of 2,5-dimethoxyaniline. One method involves using copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced into the reaction system. The reaction is carried out at 95°C for 8 hours, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The crude product is often purified by reduced pressure distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dimethoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(dimethoxymethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethoxymethyl)aniline involves its interaction with various molecular targets. The chlorine and dimethoxymethyl groups influence its reactivity and binding properties. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-5-(dimethoxymethyl)aniline

InChI

InChI=1S/C9H12ClNO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,11H2,1-2H3

InChI Key

CWSGRCNISCSLEJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=C(C=C1)Cl)N)OC

Origin of Product

United States

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